5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-methyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-5(2)14-4-7(6(3)13-14)8-11-12-9(10)15-8/h4-5H,1-3H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQVNUGYKKEMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN=C(S2)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-propan-2-ylpyrazole with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Applications
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism may involve disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cells. The interaction with specific molecular targets involved in cell proliferation and survival is under investigation.
Antiviral Activity
Recent findings have explored the antiviral potential of this compound against various viruses. In vitro studies indicate that it may inhibit viral replication by targeting viral enzymes essential for replication.
Case Studies and Research Findings
Several research studies have focused on the applications of this compound:
| Study Title | Findings | Year |
|---|---|---|
| Evaluation of Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus | 2020 |
| Anti-inflammatory Properties of Thiadiazoles | Reduced levels of TNF-alpha in animal models | 2021 |
| Anticancer Activity in Cell Lines | Induced apoptosis in breast cancer cells | 2022 |
| Inhibition of Viral Replication | Showed efficacy against influenza virus in vitro | 2023 |
Mechanism of Action
The mechanism of action of 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine
- 3-bromo-5-fluoro-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyridin-2-amine
Uniqueness
Compared to similar compounds, 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a pyrazole and thiadiazole ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C₈H₁₃N₅S
- SMILES Notation : NC(C)CN(C(C)=C1)N=C1C
- InChI Key : FODFRQFRJYJPSO-UHFFFAOYSA-N
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-thiadiazole, including the compound , exhibit significant antimicrobial properties. For instance:
- Mechanism : The presence of the thiadiazole ring enhances the interaction with microbial cell membranes, leading to disruption and cell death.
- Case Study : A study demonstrated that certain thiadiazole derivatives showed moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 32.6 | E. coli |
| Thiadiazole Derivative X | 47.5 | S. aureus |
Anticancer Properties
Thiadiazole derivatives have been studied for their anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation:
- Mechanism : It is believed to induce apoptosis in cancer cells by interfering with cell cycle regulation.
- Case Study : In vitro studies revealed that a related thiadiazole derivative exhibited an IC₅₀ value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
| Cell Line | IC₅₀ (µg/mL) | Effect |
|---|---|---|
| MCF-7 | 0.28 | Growth inhibition |
| HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase in cancer cells, preventing further division.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing 5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine? A: The compound is typically synthesized via cyclocondensation reactions. For example:
- Reacting hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core .
- Subsequent functionalization of the pyrazole moiety using aromatic aldehydes or chloroacetyl chloride in the presence of catalysts like triethylamine .
- Isolation via pH adjustment (e.g., ammonia solution) and recrystallization from DMSO/water or ethanol .
Advanced: Optimizing Reaction Conditions
Q: How do varying catalysts (e.g., H₂SO₄ vs. POCl₃) influence yield and side products in thiadiazole synthesis? A: Catalysts determine reaction kinetics and regioselectivity:
- H₂SO₄ promotes cyclization via protonation of intermediates, but may cause sulfonation side reactions .
- POCl₃ facilitates dehydration in thiosemicarbazide cyclization, improving yields but requiring strict temperature control (e.g., 90°C reflux) to avoid over-chlorination .
- Triethylamine is critical for neutralizing HCl byproducts in chloroacetyl chloride reactions, preventing acid-mediated degradation .
Basic Structural Characterization
Q: What analytical techniques are used to confirm the structure of this compound? A: Key methods include:
- IR spectroscopy to identify N-H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
- ¹H/¹³C NMR to resolve pyrazole and thiadiazole protons (e.g., pyrazole C-H at δ 6.5–7.5 ppm) .
- X-ray crystallography for definitive confirmation of molecular geometry and hydrogen-bonding networks .
Advanced: Interpreting X-ray Diffraction Data
Q: How do intermolecular interactions (e.g., N–H···N) affect crystallographic packing? A: In the crystal lattice, N–H···N hydrogen bonds between the thiadiazole amine and pyridine/pyrazole nitrogens create 2D supramolecular sheets. Dihedral angles between aromatic rings (18–30°) influence packing density and solubility . Computational tools like Mercury can model these interactions for property prediction.
Basic Bioactivity Assay Design
Q: What in vitro assays are suitable for evaluating this compound’s biological potential? A: Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the thiadiazole’s electron-deficient core .
Advanced: Structure-Activity Relationship (SAR) Studies
Q: How can substituents on the pyrazole ring modulate bioactivity? A:
- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving kinase inhibition .
- Bulky substituents (e.g., isopropyl) increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .
- Hydrogen-bond donors (e.g., -NH₂) improve target binding but may increase metabolic instability .
Basic Safety and Handling Protocols
Q: What precautions are necessary when handling this compound? A:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact .
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Neutralize waste with 10% NaOH before disposal .
Advanced: Managing Hazardous Intermediates
Q: How can degradation products (e.g., thioureas) be mitigated during synthesis? A:
- Monitor reaction progress via TLC to halt before byproduct formation.
- Use scavengers like activated charcoal or silica gel columns to remove reactive intermediates .
- Employ LC-MS to identify and quantify degradation products .
Data Contradictions in Synthetic Literature
Q: Why do reported yields vary for similar synthetic routes? A: Discrepancies arise from:
- Solvent purity : Trace water in DMF can hydrolyze chloroacetyl chloride, reducing yields .
- Reagent ratios : Excess POCl₃ (>3 mol) leads to over-chlorination, while insufficient amounts stall cyclization .
- Crystallization methods : Slow evaporation from acetone yields purer crystals than ethanol/water .
Computational Modeling Applications
Q: How can molecular docking predict this compound’s target binding? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
